N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:
- m-Tolyl-substituted 1,2,4-oxadiazole: Introduces lipophilicity and π-stacking capabilities.
- 3-Cyanophenyl acetamide side chain: The electron-withdrawing cyano group may influence electronic properties and target binding.
This scaffold is structurally aligned with kinase inhibitors and antimicrobial agents, though specific biological data for this compound remains unreported in the provided evidence.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O3S/c1-14-5-3-7-17(9-14)22-29-23(34-30-22)21-15(2)20-24(35-21)27-13-31(25(20)33)12-19(32)28-18-8-4-6-16(10-18)11-26/h3-10,13H,12H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXZWNNTQOULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC(=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and thienopyrimidine moieties is particularly noteworthy, as these structures are often associated with significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. For instance:
- Cytotoxicity : Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents .
- Mechanism of Action : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. The activation of apoptotic pathways is often linked to increased expression of p53 and caspase activation .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary data suggest that related compounds exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains .
- Fungal Activity : Similar derivatives have shown antifungal properties with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted by Maftei et al. explored the activity of oxadiazole derivatives against human leukemia cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin, with IC50 values significantly lower than those observed for untreated controls .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against a panel of bacterial and fungal strains. The findings revealed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Data Summary
Comparaison Avec Des Composés Similaires
Tabular Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
